Product packaging for 5-Amino-2-methylnicotinamide(Cat. No.:CAS No. 1181458-78-5)

5-Amino-2-methylnicotinamide

Cat. No.: B1522197
CAS No.: 1181458-78-5
M. Wt: 151.17 g/mol
InChI Key: DABKNIBPQLSFMD-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Carboxamides in Organic Synthesis and Chemical Biology

Pyridine carboxamides are a class of organic compounds that have garnered considerable attention in both organic synthesis and chemical biology. ontosight.ainih.gov Their unique structural features, including a basic pyridine ring and a hydrogen-bond-donating carboxamide group, make them versatile building blocks for more complex molecules. nih.gov In organic synthesis, they serve as key intermediates in the construction of a wide array of heterocyclic systems and are instrumental in the development of novel catalytic processes. researchgate.net

From a chemical biology perspective, the pyridine carboxamide scaffold is a common motif in many biologically active molecules. ontosight.ainih.gov This has led to extensive research into their potential as therapeutic agents, with studies exploring their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aimdpi.com The ability of the carboxamide group to form stable interactions with biological targets, such as enzymes and receptors, is a key factor in their bioactivity. researchgate.net

Overview of Aminonicotinamide Scaffolds in Molecular Design

Aminonicotinamide scaffolds, which are nicotinamide (B372718) derivatives bearing an amino group, represent a particularly important subclass. The presence of the amino group provides an additional site for chemical modification, allowing for the systematic design and synthesis of libraries of compounds with diverse properties. mdpi.com This "scaffold-based" approach is a powerful strategy in drug discovery, enabling the exploration of structure-activity relationships and the optimization of lead compounds. rsc.org

The strategic placement of the amino group on the pyridine ring can significantly influence the molecule's electronic properties, basicity, and three-dimensional shape, thereby affecting its interaction with biological targets. researchgate.net Researchers have successfully designed and synthesized novel aminonicotinamide derivatives with potent and selective activities, for instance, as inhibitors of specific enzymes. nih.govnih.gov

Research Trajectories for Novel Nicotinamide Analogues

The development of novel nicotinamide analogues is an active area of research with several promising trajectories. One key focus is the synthesis of analogues with enhanced potency and selectivity for their biological targets. semanticscholar.orgnih.gov This often involves the use of computational methods, such as molecular docking and molecular dynamics simulations, to guide the design of new compounds with improved binding affinities. researchgate.netsemanticscholar.org

Another important research direction is the development of nicotinamide analogues with improved pharmacokinetic properties, such as increased cell permeability and metabolic stability. mdpi.compeptidesciences.com This is crucial for translating promising in vitro results into effective therapeutic agents. Furthermore, there is growing interest in exploring the use of nicotinamide analogues as molecular probes and diagnostic tools to study biological processes. researchgate.net The synthesis of hybrid molecules that combine the nicotinamide scaffold with other pharmacophores is also a strategy being employed to develop new agents with unique activities. nih.gov

Chemical Profile of 5-Amino-2-methylnicotinamide

The compound this compound is a specific derivative of nicotinamide that has attracted interest in chemical research. Its unique substitution pattern on the pyridine ring confers specific chemical and physical properties that make it a valuable tool in various scientific investigations.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted with a carboxamide group at the 3-position, an amino group at the 5-position, and a methyl group at the 2-position. This arrangement of functional groups dictates its chemical reactivity and physical characteristics.

Chemical Identifiers and Properties of this compound
IdentifierValue
Molecular FormulaC7H9N3O accelachem.com
Molecular Weight151.17 g/mol accelachem.com
CAS Number1181458-78-5 accelachem.com

Synthesis and Characterization

The synthesis of this compound can be achieved through various organic chemistry methods. A common approach involves the functionalization of a pre-existing pyridine ring. For instance, starting from a suitable precursor like 5-amino-2-methylnicotinic acid, an amidation reaction can be employed to introduce the carboxamide group. The characterization of the final product is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O B1522197 5-Amino-2-methylnicotinamide CAS No. 1181458-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-4-6(7(9)11)2-5(8)3-10-4/h2-3H,8H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABKNIBPQLSFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-78-5
Record name 5-amino-2-methylpyridine-3-carboxamide
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Advanced Synthetic Methodologies for 5 Amino 2 Methylnicotinamide and Its Precursors

Retrosynthetic Analysis of 5-Amino-2-methylnicotinamide

A retrosynthetic analysis of this compound (I) dictates a logical disconnection of the target molecule into simpler, commercially available starting materials. The primary disconnections involve the amide bond and the C5-amino group.

A logical primary disconnection is at the amide bond, leading to 5-amino-2-methylnicotinic acid (II) or its activated derivative and ammonia (B1221849). A further key disconnection is at the C5-N bond of the pyridine (B92270) ring of intermediate (II). This leads to two main synthetic strategies depending on the nature of the precursor functional group at the C5 position.

Strategy A: C5-Nitro Precursor: This involves the retrosynthesis of the C5-amino group to a C5-nitro group, leading to the precursor 2-methyl-5-nitronicotinic acid (III). The nitro group can be readily reduced to the desired amino group in the final steps of the synthesis.

Strategy B: C5-Halo Precursor: Alternatively, the C5-amino group can be derived from a halogen substituent (e.g., bromo or chloro) via nucleophilic aromatic substitution or catalytic amination. This pathway points to a 5-halo-2-methylnicotinic acid derivative (IV) as a key intermediate.

The 2-methylnicotinic acid backbone (V) is a common precursor in both strategies. This intermediate can be synthesized from simpler acyclic precursors or through modification of other pyridine derivatives.

Synthesis of Key Pyridine Intermediates for this compound

The successful synthesis of this compound hinges on the efficient preparation of key pyridine intermediates. This section details the synthesis of methylated pyridine precursors and the subsequent introduction of the crucial amino functionality at the C5 position.

Preparation of Methylated Pyridine Precursors

The synthesis of the 2-methylnicotinic acid framework is a critical first step. Various methods have been developed for the preparation of 2-methylnicotinic acid and its esters, which serve as foundational precursors.

One common approach involves the hydrolysis of its corresponding esters, such as ethyl 2-methylnicotinate or methyl 2-methylnicotinate. For instance, methyl 2-methylnicotinate can be hydrolyzed to 2-methylnicotinic acid in high yield using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107), methanol (B129727), and water. google.com Another method describes the reaction of 3-vinylpyridine (B15099) with formaldehyde (B43269) to form 2,6-lutidine, which is then oxidized to yield 2-methylnicotinic acid. chembk.com

A summary of representative methods for the synthesis of 2-methylnicotinic acid is presented in Table 1.

Starting MaterialReagents and ConditionsProductYieldReference
Methyl 2-methylnicotinateLiOH·H₂O, THF/Methanol/H₂O, rt, overnight, then HCl2-Methylnicotinic acid99% google.com
Methyl 2-methylnicotinateLiOH·H₂O, THF/H₂O, rt, 30 min, then HCl2-Methylnicotinic acid98% google.com
Ethyl 2-methylnicotinate40% aq. Methylamine, 40°C, 4h2-Methylnicotinic acid N-methylamide- prepchem.com

Strategies for Introducing Amino Functionality at the C5 Position of the Pyridine Ring

With the methylated pyridine core established, the next critical step is the introduction of the amino group at the C5 position. Several strategies have been effectively employed, each with its own advantages and considerations.

Nucleophilic aromatic substitution (SNAr) on a halogenated pyridine ring is a viable method for introducing the amino group. This approach typically involves the reaction of a 5-halo-2-methylnicotinamide with an amine source. The reactivity of the halopyridine is enhanced by the presence of electron-withdrawing groups, and the choice of halogen (F > Cl > Br > I) can significantly influence the reaction rate. libretexts.org

While direct amination of a 5-halo-2-methylnicotinamide is a plausible route, related studies on other halopyridines demonstrate the feasibility of this transformation. For example, 2-fluoro-5-halopyridines have been shown to be more reactive than 2-fluoropyridine (B1216828) in catalyst-free amination reactions with adamantane (B196018) amines. researchgate.net

A widely used and efficient strategy for the synthesis of this compound involves the reduction of a nitro group at the C5 position. The precursor, 2-methyl-5-nitronicotinamide, can be prepared from the corresponding ester, ethyl 2-methyl-5-nitronicotinate, by treatment with ammonia. The subsequent reduction of the nitro group to an amino group can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).

This two-step sequence, nitration followed by reduction, is a robust and high-yielding pathway to the target molecule.

Modern catalytic methods offer powerful tools for the formation of C-N bonds. These techniques can provide milder reaction conditions and improved functional group tolerance compared to classical methods.

Copper-Catalyzed Amination: Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, are effective for the amination of aryl halides. Studies have shown that copper(I) iodide can catalyze the amination of 5-halopyridines. For instance, a copper-catalyzed amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridines has been achieved with excellent yields using a 1,2-diol as a promoter. rsc.orgrsc.org This methodology has been shown to be selective for the C5 position in dihalopyridines like 2-bromo-5-iodopyridine. rsc.orgrsc.org

Lewis or Brønsted Acid Catalysis: The use of Lewis or Brønsted acid catalysts can facilitate amination reactions. For example, the conversion of 5-alkoxymethylpyrimidines to the corresponding 5-aminomethylpyrimidines has been achieved by reaction with ammonia in the presence of catalysts such as Al₂O₃, H₃PO₄, or ZrO₂. google.com While this example is on a pyrimidine (B1678525) system, the principle of using such acid catalysts to activate a leaving group for amination is applicable to other heterocyclic systems.

Methods for Amide Formation at the C3 Position of the Pyridine Ring

The formation of the carboxamide group at the C3 position is the defining step in creating the "nicotinamide" structure. This transformation is typically achieved by reacting a carboxylic acid precursor, such as 2-methyl-5-nitronicotinic acid or 5-amino-2-methylnicotinic acid (with a protected amino group), with an amine source.

Carboxylic Acid Activation and Amidation Reactions

Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. fishersci.co.uk To overcome this, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic.

A classic method involves converting the carboxylic acid into a more reactive acyl chloride. This is commonly done using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). fishersci.co.ukrasayanjournal.co.in The resulting acyl chloride readily reacts with ammonia or a primary amine to form the amide. fishersci.co.uk This two-step sequence is a reliable and widely used strategy in the synthesis of nicotinic acid derivatives. rasayanjournal.co.inresearchgate.net

Modern peptide coupling reagents have provided a milder and often more efficient one-pot alternative to the acyl chloride method. These reagents generate a highly activated ester or similar intermediate in situ, which is then rapidly attacked by the amine. Common classes of coupling reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uklibretexts.org To minimize side reactions and potential racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.com

Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are highly effective for amide bond formation, including in the synthesis of complex molecules. peptide.comresearchgate.net

Guanidinium/Uronium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and are used in the synthesis of various nicotinamide (B372718) derivatives. researchgate.net

These methods offer a broad toolkit for converting the C3-carboxylic acid of a substituted pyridine precursor into the required amide functionality under a range of reaction conditions.

Multi-Component Reactions for Nicotinamide Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a powerful and atom-economical approach to constructing complex heterocyclic scaffolds like nicotinamide. researchgate.netasianpubs.org Several MCR strategies have been developed for the synthesis of substituted pyridines and nicotinamides.

One approach involves the reaction of enamino ketones, arylmethylidenecyanothioacetamides, and other reagents to build the nicotinamide core in a one-pot process. rudn.ru Another reported MCR for synthesizing nicotinamide derivatives involves the reaction between an aromatic aldehyde, an acetoacetamide, and malononitrile (B47326) dimer. tandfonline.com Furthermore, nicotinic or isonicotinic acid itself can be used as a component in MCRs with alkyl isocyanides and acetylenic compounds to yield functionalized nicotinamide derivatives. thieme-connect.comscite.ai

These reactions are highly valuable as they can rapidly generate molecular diversity and construct the target pyridine ring with its required substituents in fewer steps compared to traditional linear synthesis, often under mild conditions. researchgate.netrsc.org

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing waste and cost. Key factors to consider in the synthesis of this compound include the choice of solvent, temperature, and pressure, especially in catalytic steps.

Solvent Effects in Aminonicotinamide Synthesis

The choice of solvent can profoundly influence reaction outcomes by affecting reactant solubility, reaction rates, and even the position of chemical equilibria. asianpubs.orgresearch-nexus.netresearchgate.net In the synthesis of aminopyridines and their derivatives, solvent polarity, proticity, and coordinating ability are critical.

For instance, in amidation reactions using coupling reagents, aprotic polar solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are commonly used. fishersci.co.ukpeptide.com These solvents effectively dissolve the reactants and intermediates without interfering with the reaction mechanism. A study on the solubility of 2-aminopyridine (B139424) in various solvents showed that its solubility was highest in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and DMF, and lowest in nonpolar solvents like cyclohexane, which has significant implications for reaction efficiency and product isolation. acs.org

The electronic absorption spectra of aminopyridine Schiff bases, and thus their electronic properties, have been shown to be significantly affected by solvent polarity and hydrogen bonding ability, demonstrating the intimate interaction between solvent and solute that can influence reactivity. asianpubs.orgresearch-nexus.netresearchgate.net

Table 1: Influence of Solvent Properties on Synthetic Steps for Aminonicotinamides
Synthetic StepSolvent TypeTypical SolventsRationale and Effect on Yield/Purity
Amide Formation (Coupling)Polar AproticDMF, DCM, AcetonitrileGood solubility for reactants and reagents. Non-interfering with the activated intermediate, leading to higher yields. fishersci.co.ukacs.org
Hofmann RearrangementAqueousWaterRequired for the in situ formation of sodium hypobromite (B1234621) and for the final hydrolysis of the isocyanate intermediate to the amine. wikiwand.comwikipedia.org
Nucleophilic SubstitutionPolar AproticDMF, NMP, DMSOHigh polarity stabilizes charged intermediates and transition states, accelerating the reaction rate and improving yield. acs.org
Purification (Recrystallization)Mixed SolventsEthanol (B145695)/Hexane (B92381), TolueneAllows for fine-tuning of solubility to effectively precipitate the pure product while impurities remain in solution. asianpubs.org

Temperature and Pressure Control in Catalytic Transformations

Temperature and pressure are fundamental parameters for controlling the rate and selectivity of chemical reactions, particularly those involving catalysts.

In the synthesis of pyridines, high temperatures and pressures are sometimes required. For example, some industrial syntheses of pyridine derivatives from simple aldehydes and ammonia occur at temperatures between 350-550 °C. slideshare.netgoogle.com However, many modern catalytic methods aim for milder conditions. In the Hantzsch pyridine synthesis, for example, increasing the reaction temperature can be used to promote the final aromatization step, converting a dihydropyridine (B1217469) intermediate to the desired pyridine product. rsc.org

For specific steps in the synthesis of this compound:

Hofmann Rearrangement : This reaction requires careful temperature control. The initial formation of the N-bromoamide is often done at low temperatures (e.g., 0 °C), while the rearrangement step is induced by heating, typically to around 70-75 °C, to achieve a good reaction rate without excessive side-product formation. wikipedia.org

Catalytic Hydrogenation : If a nitro group (e.g., 5-nitro-2-methylnicotinamide) is used as a precursor to the amine, its reduction is typically performed using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. Here, both temperature and hydrogen pressure are critical. Increasing pressure generally increases the rate of reaction, but excessively high temperatures can lead to catalyst deactivation or non-selective reductions.

Cross-Coupling Reactions : If methods like Suzuki coupling are used to build the pyridine scaffold, temperature is a key factor in catalyst activity and lifetime. Optimized temperatures ensure efficient catalytic turnover while minimizing catalyst degradation. rsc.org

Careful optimization of these parameters is essential for developing a scalable, efficient, and cost-effective synthesis process.

Isolation and Purification Techniques (e.g., Chromatography, Recrystallization)

The effective isolation and purification of this compound and its intermediates from crude reaction mixtures are critical for obtaining a product with the required purity. The choice of technique depends on the scale of the synthesis, the nature of impurities, and the desired final purity. Commonly employed methods include recrystallization and various forms of chromatography.

Recrystallization is a fundamental technique used for the purification of solid compounds. It relies on the differences in solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. For nicotinamide derivatives, ethanol and mixtures of ethanol and water are often effective recrystallization solvents. uobaghdad.edu.iq The process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved. A patent for a related 6-methylnicotinamide (B127979) derivative specifies the use of a mixed solvent system of methylene (B1212753) chloride and ether for recrystallization, yielding a product with a sharp melting point. Another patent mentions the use of solvents like n-butanol, butanone, ethyl acetate (B1210297), or butyl acetate for the recrystallization of intermediates. google.com

Chromatography encompasses a range of powerful separation techniques that are indispensable in the purification of nicotinamide derivatives.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and identifying the number of components in a mixture. uobaghdad.edu.iq For nicotinamide compounds, silica (B1680970) gel plates are common, with mobile phases such as mixtures of ethyl acetate and hexane or ethyl acetate and benzene (B151609) being used to achieve separation. uobaghdad.edu.iq

Column Chromatography: For preparative scale purification, flash column chromatography over silica gel is a standard method. nih.gov The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent) is passed through to separate the components. Eluent systems for related compounds have included gradients of dichloromethane and methanol or ethyl acetate and hexane. uobaghdad.edu.iqkcl.ac.uk

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or final drug compounds, preparative reverse-phase HPLC (RP-HPLC) is the method of choice. kcl.ac.ukgoogle.com This technique typically employs a C18 stationary phase column. nih.gov The separation is achieved by eluting the sample with a gradient of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govkcl.ac.uk

The following table summarizes common conditions used for the purification of nicotinamide derivatives, which are applicable to this compound.

TechniqueStationary PhaseMobile Phase / SolventContext / Example
RecrystallizationN/AEthanol or Ethanol/WaterGeneral purification of nicotinamide derivatives. uobaghdad.edu.iq
RecrystallizationN/AMethylene Chloride / EtherPurification of a related 6-methylnicotinamide derivative.
Column ChromatographySilica GelEthyl Acetate / HexaneSeparation of nicotinamide derivatives from reaction mixtures. uobaghdad.edu.iq
Column ChromatographySilica GelDichloromethane / MethanolPurification of nicotinamide precursors. kcl.ac.uk
Preparative HPLCReverse-Phase C18Water / Acetonitrile with 0.1% Formic AcidFinal purification of highly pure nicotinamide compounds. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic strategies aim to reduce environmental impact by using safer solvents, minimizing waste, and employing catalytic methods. The synthesis of nicotinamide derivatives, including this compound, is increasingly benefiting from these approaches.

A significant advancement is the use of enzymatic catalysis, which offers high selectivity under mild reaction conditions. The enzyme Novozym® 435, a lipase (B570770) from Candida antarctica, has been effectively used to catalyze the synthesis of various nicotinamide derivatives. nih.gov This biocatalytic approach often utilizes environmentally benign solvents, such as tert-amyl alcohol, as the reaction medium. nih.gov

The integration of enzymatic catalysis with continuous-flow microreactor technology represents a particularly innovative green strategy. nih.gov This combination offers several advantages over traditional batch processing:

Enhanced Efficiency: Microreactors provide a high surface-area-to-volume ratio, leading to improved heat and mass transfer and significantly shorter reaction times.

Increased Yields: Precise control over reaction parameters in a microreactor can lead to higher product yields and fewer byproducts.

Sustainability: The use of reusable enzymes and the potential for solvent recycling contribute to a more sustainable process. nih.gov

Another green chemistry avenue is the development of one-pot, multi-component reactions that increase atom economy by combining several synthetic steps, thereby reducing the need for intermediate purification and minimizing solvent waste.

Furthermore, the broader field of biosynthesis, which uses engineered microbial cell factories like E. coli, is emerging as a powerful and sustainable method for producing complex molecules. nih.govmdpi.com By optimizing metabolic pathways and key enzymes, such as nicotinamide phosphoribosyltransferase (NAMPT), it is possible to produce nicotinamide-based compounds from simple feedstocks in an aqueous environment, representing a truly green manufacturing platform. nih.govmdpi.comnih.gov While primarily explored for compounds like nicotinamide mononucleotide (NMN), these principles are transferable to other derivatives within the nicotinamide family.

Chemical Reactivity and Derivatization of 5 Amino 2 Methylnicotinamide

Reactions Involving the Amine Functional Group

The 5-amino group, being a primary aromatic amine, is a versatile handle for a wide array of chemical modifications, including acylation, sulfonylation, alkylation, arylation, and diazotization.

Acylation and Sulfonylation of the 5-Amino Moiety

The 5-amino group of 5-Amino-2-methylnicotinamide readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base can be critical; strong bases like triethylamine (B128534) may lead to diacylation, whereas weaker bases like pyridine (B92270) tend to favor monoacylation. semanticscholar.org The reactivity of the acylating agent also plays a role, with more reactive acyl halides, particularly those bearing electron-withdrawing groups, reacting more readily. researchgate.net

Table 1: Representative Acylation Reaction of an Aminopyridine

Reactant 1Reactant 2BaseSolventProductReference
2-AminopyrimidineSubstituted Benzoyl ChloridePyridineDichloromethane (B109758)N-Benzoyl-2-aminopyrimidine semanticscholar.org

Similarly, sulfonylation of the 5-amino group can be achieved by reacting it with sulfonyl chlorides in the presence of a base. This reaction yields the corresponding sulfonamide derivatives. The conditions for sulfonylation of aminopyridines often involve heating the reactants in a solvent like pyridine. nih.gov The acidity of the resulting sulfonamide's N-H bond can sometimes lead to double sulfonylation, especially under strongly basic conditions. nih.gov

Table 2: General Conditions for Sulfonylation of Aminopyridines

Reactant 1Reactant 2BaseSolventTemperatureProductReference
AminopyridinePyridine Sulfonyl ChloridePyridinePyridine80 °CPyridine Sulfonamide nih.gov

Alkylation and Arylation Reactions of the Amino Group

N-Alkylation of the 5-amino group can be accomplished using alkyl halides. These reactions are typically performed in the presence of a base to deprotonate the amine, making it a more potent nucleophile. amazonaws.com A variety of bases and solvent systems can be employed, with the choice often influencing the reaction's efficiency and selectivity. amazonaws.com More recent methods utilize photocatalysis in combination with a copper catalyst to achieve N-alkylation with alkyl bromides at room temperature. nih.gov

N-Arylation of the 5-amino group, a key transformation in medicinal chemistry, can be achieved through copper-catalyzed cross-coupling reactions, often referred to as the Buchwald-Hartwig amination or Ullmann condensation. These reactions typically involve an aryl halide, a copper catalyst, a ligand, and a base. nih.govmdpi.com Ligands such as 1,2-diamines can be crucial for the efficiency of these transformations. organic-chemistry.org Metal-free arylation methods using diaryliodonium salts have also been developed, offering an alternative route to N-aryl derivatives. google.com

Table 3: Copper-Catalyzed N-Arylation of Amines

Reactant 1Reactant 2CatalystLigandBaseSolventProductReference
AmineAryl HalideCuI1,2-DiamineK₃PO₄VariousN-Aryl Amine nih.govorganic-chemistry.org

Diazotization and Subsequent Transformations

As a primary aromatic amine, the 5-amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). organic-chemistry.orgwikipedia.org

The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction. google.com In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile, often with the aid of a copper(I) salt catalyst. This allows for the introduction of a range of functional groups onto the pyridine ring. organic-chemistry.orgmdpi.com

Halogenation: Treatment with CuCl, CuBr, or KI can introduce chloro, bromo, or iodo substituents, respectively. google.commdpi.com

Cyanation: Reaction with CuCN yields the corresponding nitrile (5-cyano-2-methylnicotinamide). google.com

Hydroxylation: Heating the diazonium salt in aqueous acid leads to the formation of the corresponding phenol (B47542) (5-hydroxy-2-methylnicotinamide). google.com

Reactions Involving the Amide Functional Group

The carboxamide group at the 3-position of the pyridine ring is also amenable to chemical modification, primarily through hydrolysis and N-alkylation.

Hydrolysis of the Carboxamide Functionality

The carboxamide group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-amino-2-methylnicotinic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is typically achieved by heating the amide in the presence of a strong acid such as hydrochloric acid or sulfuric acid.

Base-catalyzed hydrolysis: This involves heating the amide with a strong base like sodium hydroxide (B78521) or potassium hydroxide. google.comnih.gov Studies on the hydrolysis of nicotinamide (B372718), a close analog, have shown that the reaction is subject to base catalysis. mdpi.com The rate of hydrolysis is dependent on pH and temperature. mdpi.comrsc.org

Table 4: Conditions for Hydrolysis of Nicotinamide Analogs

ReactantConditionProductReference
Nicotinamide10% NaOH or KOH, 190 °C, 1.5-2 MPaNicotinic Acid google.com
Nicotinamide RibosideBase-catalyzedNicotinamide + Sugar mdpi.com

N-Alkylation of the Amide Nitrogen

While the amino group is generally more nucleophilic, the amide nitrogen can also undergo alkylation under specific conditions. This reaction typically requires a strong base to deprotonate the amide, forming an amidate anion, which then acts as the nucleophile. Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netorganic-chemistry.org The resulting N-alkylated derivative is an N,N-disubstituted amide.

The alkylating agent is typically an alkyl halide. The reaction of nicotinamide with alkyl iodides in methanol (B129727) has been used to synthesize N-alkylnicotinamide derivatives. rsc.org The choice of base and solvent is crucial to promote N-alkylation of the amide over other potential side reactions.

Table 5: General Conditions for N-Alkylation of Amides

Reactant 1Reactant 2BaseSolventProductReference
PhthalimideAlkyl HalideKOHIonic LiquidN-Alkylphthalimide
IndoleAlkyl HalideNaHDMF/THFN-Alkylindole researchgate.net

Reduction of the Amide to an Amine

The primary amide functional group of this compound can be chemically reduced to the corresponding primary amine, yielding 5-(aminomethyl)-2-methylpyridin-3-amine. This transformation converts the carboxamide group into an aminomethyl group, a common bioisostere for amides in medicinal chemistry. The reduction typically requires strong hydride-donating reagents, as amides are relatively stable and less reactive towards reduction compared to esters or ketones.

Lithium aluminum hydride (LiAlH₄) is a standard reagent for this type of reduction, effectively converting amides to amines. The reaction proceeds via nucleophilic attack of the hydride on the amide carbonyl carbon, followed by the elimination of an oxygen-metal complex to form an iminium ion intermediate, which is then further reduced to the amine. Alternative and often more chemoselective reducing systems have been developed, including catalytic hydrogenation under pressure or the use of silane-based reagents with appropriate catalysts. These methods can offer better tolerance for other functional groups within the molecule.

While specific studies detailing the reduction of this compound are not prevalent in publicly accessible literature, the reduction of closely related nicotinamide and pyrimidine (B1678525) analogues provides insight into the expected reaction conditions. For instance, the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, involves the hydrogenation of a nitrile precursor, demonstrating a common reduction strategy for related heterocycles. researchgate.net Similarly, patents describing the synthesis of related pyridin-2-yl-methylamines show the reduction of carboxamide precursors. google.com

Table 1: Representative Conditions for Amide Reduction in Pyridine Analogues

Starting MaterialReagent(s)ConditionsProductYield
2-Carboxamido-5-methyl-6-chloropyridineLiAlH₄THF, reflux(6-Aminomethyl-5-methylpyridin-2-yl)-methylamineNot specified google.com
4-Amino-2-methylpyrimidine-5-carbonitrileH₂, Raney NickelAmmonia (B1221849)/Methanol, high pressure4-Amino-5-aminomethyl-2-methylpyrimidine~65% researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound possesses a complex reactivity pattern towards aromatic substitution due to the interplay of its constituent functional groups. The pyridine nitrogen atom is electron-withdrawing, generally deactivating the ring towards electrophilic aromatic substitution (EAS) and favoring substitution at the 3- and 5-positions. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. wikipedia.orgresearchgate.net

The substituents on the ring significantly modulate this inherent reactivity:

5-Amino Group: This is a strongly activating, ortho-, para-directing group for EAS. It directs incoming electrophiles to the 4- and 6-positions. For SNAr, it is deactivating.

2-Methyl Group: A weakly activating, ortho-, para-directing group for EAS.

3-Carboxamide Group: A deactivating, meta-directing group for EAS.

Nucleophilic aromatic substitution (SNAr) is more characteristic of pyridine chemistry. wikipedia.org For SNAr to occur on this compound itself, one of the existing groups would need to be displaced, which is unlikely. However, SNAr is highly relevant for derivatives where a leaving group (e.g., a halogen) is present on the ring. For example, a bromo- or chloro-substituent at the 6-position would be readily displaced by nucleophiles, activated by the ring nitrogen. The synthesis of related compounds often involves the nucleophilic substitution of a halogenated precursor. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic scaffolds like this compound. thermofisher.comustc.edu.cn These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization. For these reactions to be applied, the scaffold typically requires pre-functionalization with a suitable group, most commonly a halogen (Br, I) or a boronic acid/ester.

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide using a palladium catalyst, is a prominent example. thermofisher.com A patent for PERK-inhibiting compounds demonstrates this strategy, where 2-amino-5-bromo-N-cyclopropylnicotinamide is coupled with a substituted arylboronic ester. google.com This reaction proceeds at the 5-position, replacing the bromine atom with a new aryl substituent and showcasing a key method for elaborating the nicotinamide core. Other common coupling reactions applicable to such scaffolds include the Heck reaction (alkene coupling), Sonogashira reaction (alkyne coupling), and Buchwald-Hartwig amination (amine coupling). ustc.edu.cnacs.org

The amino group at the 2-position in related aminopyridine structures can also act as a directing group in C-H activation reactions, facilitating functionalization at adjacent positions without prior halogenation. rsc.org

Table 2: Example of Suzuki Coupling for Nicotinamide Derivatization

Substrate 1Substrate 2Catalyst/ReagentsSolventConditionsProductYield
2-Amino-5-bromo-N-cyclopropylnicotinamide3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinePd(dppf)Cl₂, K₂CO₃Dioxane/H₂O90 °C, 16h2-Amino-5-(4-amino-2-methyl-phenyl)-N-cyclopropylpyridine-3-carboxamide85% google.com

Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

The this compound framework serves as a valuable building block for the synthesis of larger, more complex molecular architectures, particularly in the field of medicinal chemistry. Its substituted pyridine core is a common feature in biologically active compounds, and its functional groups (amino and amide) provide convenient handles for further chemical modification.

Researchers have incorporated this and closely related aminonicotinamide scaffolds into a variety of larger structures, including fused heterocyclic systems and potent enzyme inhibitors. nih.govacs.org For example, nicotinamide derivatives can be used as synthons to prepare condensed thieno[2,3-b]pyridines, which have shown antiproliferative activity. nih.gov

In drug discovery, the related compound 5-amino-1-methylquinolinium (B14899983) (5-amino-1MQ), an inhibitor of nicotinamide N-methyltransferase (NNMT), highlights the utility of this type of scaffold. dtic.milnih.govlimitlesslifenootropics.com The development of NNMT inhibitors involves the systematic modification of the core structure to optimize potency and pharmacokinetic properties, demonstrating how the fundamental scaffold is elaborated into a lead drug candidate. nih.govpeptidesciences.com These examples underscore the strategic importance of this compound and its derivatives as starting points for constructing functionally diverse and complex molecules.

Table 3: Examples of Complex Architectures from (Amino)nicotinamide Scaffolds

Scaffold/PrecursorReaction/StrategyResulting Complex ArchitectureApplication/Significance
5-Cyano-N-aryl-6-mercapto-2-methylnicotinamideIntramolecular cyclizationThieno[2,3-b]pyridine derivativesAntiproliferative agents nih.gov
2-Amino-5-bromo-N-cyclopropylnicotinamideSuzuki couplingSubstituted 2-amino-5-arylnicotinamidesPERK inhibitors for treating proteinopathies google.com
5-Chloro-2-chloro-6-methylnicotinonitrileNucleophilic substitution, amide formation5-Chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamideSelective NaV1.8 inhibitors for pain treatment researchgate.net

Spectroscopic and Advanced Structural Characterization of 5 Amino 2 Methylnicotinamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within a molecule. For a derivative of nicotinamide (B372718), the carbonyl carbon (C=O) of the amide group is typically observed around δ 176-177 ppm. asianpubs.org Aromatic carbons show signals in the δ 128 ppm region, and the methyl carbon would appear at a much higher field. asianpubs.org A study on 5-amino-2-methylpyridinium hydrogen fumarate (B1241708) utilized solid-state ¹³C NMR, which, when combined with calculations, can precisely determine chemical shifts. nih.gov

Nucleus Typical Chemical Shift (δ) Range (ppm) Notes
¹HAromatic: 6.5 - 8.5The exact positions depend on the substitution pattern on the pyridine (B92270) ring.
Amine (NH₂): ~5.0 - 6.0Broad signal, position can vary with solvent and concentration.
Amide (CONH₂): ~7.0 - 8.5Two distinct signals may be observed due to restricted rotation.
Methyl (CH₃): ~2.0 - 2.5Singlet, shifted downfield due to attachment to the aromatic ring.
¹³CAromatic Carbons: 110 - 160Six distinct signals are expected for the pyridine ring carbons.
Carbonyl (C=O): 165 - 175Characteristic signal for the amide carbonyl group.
Methyl (CH₃): ~20 - 25Signal for the methyl carbon.

Table 1: Predicted NMR Data for 5-Amino-2-methylnicotinamide

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Key expected peaks for this compound would include N-H stretching vibrations for the primary amine and amide groups, typically in the 3200-3400 cm⁻¹ region. A strong C=O stretching band for the amide group is expected around 1650 cm⁻¹. For a related compound, N-[(5-amino-2-hydroxyphenyl)(phenyl)methyl]nicotinamide, the C=O stretch was observed at 1659 cm⁻¹ and the NH₂ stretch at 3236 cm⁻¹. asianpubs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is scarce, studies on related nicotinamide compounds show characteristic bands. d-nb.infodoi.org For nicotinamide, prominent Raman bands are observed that can be assigned to ring breathing modes and other vibrations of the pyridine and amide moieties. doi.org Surface-Enhanced Raman Spectroscopy (SERS) can be a powerful tool for obtaining spectra from low concentrations of such molecules. brookhaveninstruments.com.cn

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch (Amine & Amide)3400 - 3200 (often two bands)3400 - 3200
C-H Stretch (Aromatic)3100 - 30003100 - 3000
C-H Stretch (Methyl)2975 - 28502975 - 2850
C=O Stretch (Amide I)~1650 (strong)~1650
N-H Bend (Amide II)~1600~1600
C=C, C=N Stretch (Aromatic)1600 - 1450 (multiple bands)1600 - 1450
C-N Stretch1400 - 10001400 - 1000

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. For this compound, the molecular weight is 151.17 g/mol . In an MS experiment, this would be observed as the molecular ion peak (M⁺). Fragmentation patterns would likely involve the loss of the amide group (CONH₂) or the methyl group (CH₃), leading to characteristic fragment ions that help confirm the structure. While specific MS data for this compound is not detailed in the search results, LC-MS/MS methods have been developed for related compounds like 5-Amino-1-methyl quinolinium, demonstrating the utility of this technique for quantification and structural confirmation. researchgate.net

Ion Predicted m/z Possible Identity
[M+H]⁺152.0818Protonated molecular ion
[M]⁺151.0742Molecular ion
[M-NH₂]⁺135.0657Loss of the amino group
[M-CO]⁺123.0793Loss of carbon monoxide from the amide
[M-CONH₂]⁺107.0706Loss of the carboxamide group

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid, crystalline state. This technique allows for precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While a crystal structure for this compound itself was not found, a study on its salt, 5-amino-2-methylpyridinium hydrogen fumarate, has been reported. nih.gov The study revealed a hydrogen-bonded network involving the pyridinium, carboxylate, and amine groups. nih.gov Such studies on derivatives are crucial for understanding how these molecules pack in the solid state and interact with other molecules. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of chemical compounds. For derivatives of this compound, such as 5-Amino-1-methylquinolinium (B14899983), HPLC methods have been developed and validated to determine their purity, often achieving ≥98%. sigmaaldrich.com The development of a robust HPLC method would involve optimizing the mobile phase composition (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) with additives like formic acid), selecting an appropriate stationary phase (e.g., a C18 column), and using a suitable detector (e.g., UV-Vis or mass spectrometry). researchgate.netresearchgate.netresearchgate.net Such methods are essential for quality control and for pharmacokinetic studies. researchgate.net

Parameter Typical Conditions
Column Reverse-phase C18 (e.g., 2.1 mm x 50 mm, 2 µm particle size) researchgate.net
Mobile Phase Gradient of water and acetonitrile, often with 0.1% formic acid researchgate.net
Detection UV-Vis (at a wavelength of maximum absorbance) or Mass Spectrometry (MS)
Flow Rate Typically 0.2 - 1.0 mL/min
Injection Volume 5 - 20 µL

Table 4: Typical HPLC Method Parameters for Analysis of this compound and its Derivatives

Computational and Theoretical Chemistry Studies of 5 Amino 2 Methylnicotinamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them ideal for studying molecules of pharmaceutical interest. nih.govund.edu

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 5-Amino-2-methylnicotinamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine the optimized molecular geometry. und.edunih.gov Conformational analysis through DFT involves calculating the potential energy surface by systematically rotating the rotatable bonds, such as the C-C bond connecting the carboxamide group to the pyridine (B92270) ring and the C-N bond of the amino group. This allows for the identification of the most stable conformer (global minimum) and other low-energy conformers (local minima). The relative energies of these conformers provide insight into the molecule's flexibility and the population of different conformations at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers Illustrative data based on typical DFT calculations.

Conformer Dihedral Angle (N-C-C=O) Relative Energy (kcal/mol)
A (Global Minimum) 0.00
B 90° 3.5
C 180° 1.2

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. dergipark.org.trchalcogen.ro The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govchalcogen.ro For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, reflecting their electron-rich nature. The LUMO is likely to be distributed over the carboxamide group and the pyridine ring, indicating these as potential sites for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound Illustrative data based on typical DFT calculations.

Molecular Orbital Energy (eV)
HOMO -5.8
LUMO -1.2
Energy Gap (ΔE) 4.6

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen atom of the carboxamide group and the nitrogen atom of the pyridine ring. Positive potential would be expected around the hydrogen atoms of the amino and amide groups.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide insights into the properties of a molecule in a vacuum, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior in a more realistic environment, such as in a solvent. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape over time. For this compound, an MD simulation in an explicit solvent like water would reveal how the molecule's conformation changes and how it interacts with the surrounding solvent molecules through hydrogen bonding and other non-covalent interactions. This provides a more detailed understanding of its solution-state behavior, which is crucial for predicting its biological activity. nih.gov

In Silico Prediction of Chemical Reactivity and Selectivity

Computational methods can also be used to predict the chemical reactivity and selectivity of a molecule. Reactivity indices derived from DFT calculations, such as chemical hardness, softness, and the electrophilicity index, can provide quantitative measures of a molecule's reactivity. nih.gov Fukui functions can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely indicate that the amino group and specific positions on the pyridine ring are susceptible to electrophilic attack, while the carbonyl carbon of the carboxamide group is a likely site for nucleophilic attack.

Table 3: Calculated Reactivity Descriptors for this compound Illustrative data based on typical DFT calculations.

Descriptor Value
Chemical Hardness (η) 2.3 eV
Chemical Softness (S) 0.217 eV⁻¹
Electrophilicity Index (ω) 1.52 eV

Computational Prediction of Potential Biological Interactions

In silico methods are widely used in drug discovery to predict the potential biological interactions of a molecule. nih.govuniroma1.it Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr By docking this compound into the active sites of various enzymes or receptors, its potential as an inhibitor or ligand can be assessed. For instance, as a derivative of nicotinamide (B372718), it could be docked into the binding sites of enzymes that utilize NAD+ or related molecules. mdpi.com The docking score, which estimates the binding affinity, along with an analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) can provide valuable insights into its potential biological targets and mechanism of action. dergipark.org.tr

Ligand-Protein Docking Studies with Relevant Enzyme Targets (e.g., Nicotinamide N-methyltransferase - NNMT)

Prediction of Metabolic Fate and Biotransformations (e.g., N-methylation pathways)

There is no available literature detailing the computational prediction of the metabolic fate and biotransformations of this compound. Computational tools and algorithms are often employed to predict how a compound will be metabolized by the body, including the identification of potential metabolites and the enzymatic pathways involved, such as N-methylation. These in silico predictions are valuable in early-stage drug discovery for assessing the pharmacokinetic properties of a compound. Without such studies, the metabolic pathways of this compound, including its potential susceptibility to N-methylation, remain computationally unexplored.

Virtual Screening for Interaction with Biochemical Pathways and Enzymes

No virtual screening studies featuring this compound have been published in the scientific literature. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach can help in identifying potential lead compounds for drug development or in elucidating the biological targets of a molecule. The lack of such studies indicates that the broader interaction profile of this compound with various biochemical pathways and enzymes has not been systematically investigated through computational screening methods.

Mechanistic Investigations of 5 Amino 2 Methylnicotinamide in Biological Systems Pre Clinical/in Vitro/non Human in Vivo Models

Exploration of Enzyme Inhibition and Activation Profiles

Interaction with Nicotinamide (B372718) N-methyltransferase (NNMT) Activity

5-Amino-2-methylnicotinamide, more commonly referred to in scientific literature as 5-amino-1-methylquinolinium (B14899983) (5-amino-1MQ), is a small molecule inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT). genoracle.compeptidesciences.comgenemedics.com NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism and energy balance. genoracle.compeptidesciences.com It catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-L-methionine (SAM) as a methyl donor, which produces 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH). nih.gov The inhibitory action of 5-amino-1MQ on NNMT has been a subject of research for its potential therapeutic applications in metabolic disorders. nih.govreddit.com

Biochemical assays have been employed to determine the half-maximal inhibitory concentration (IC50) of 5-amino-1MQ against NNMT. These studies have consistently demonstrated its potency as an NNMT inhibitor, with reported IC50 values in the low micromolar range. Specifically, a key study identified the IC50 of 5-amino-1MQ to be approximately 1.2 µM. nih.gov This characterization establishes 5-amino-1MQ as a significant inhibitor of NNMT activity.

Interactive Data Table: IC50 Value of 5-Amino-1MQ against NNMT

Compound NameTarget EnzymeIC50 Value (µM)
5-Amino-1-methylquinolinium (5-amino-1MQ)Nicotinamide N-methyltransferase (NNMT)~1.2

As a structural analog of nicotinamide, 5-amino-1MQ is understood to exert its inhibitory effect by competing with nicotinamide for the active site of the NNMT enzyme. reddit.com This mode of action classifies it as a substrate-competitive inhibitor. By binding to the enzyme's active site, it prevents the natural substrate, nicotinamide, from being methylated. This competitive inhibition is a key aspect of its mechanism in modulating the metabolic functions regulated by NNMT.

Inhibition of NNMT by 5-amino-1MQ has been shown to have direct consequences on the intracellular concentrations of its substrates. By blocking the consumption of nicotinamide and SAM by NNMT, 5-amino-1MQ leads to an increase in the intracellular levels of SAM. nih.govpeptidesciences.com In studies conducted on differentiated adipocytes, treatment with 5-amino-1MQ resulted in a notable increase in SAM levels. nih.gov While direct measurements of intracellular nicotinamide were not explicitly detailed in the same study, the inhibition of its primary metabolic route through NNMT logically implies an increase in its availability within the cell.

A significant consequence of NNMT inhibition by 5-amino-1MQ is the enhancement of Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis. revolutionhealth.orghappyhormonesmd.com By preventing the methylation of nicotinamide, 5-amino-1MQ effectively shunts this crucial precursor into the NAD+ salvage pathway. nih.gov This redirection leads to a concentration-dependent increase in intracellular NAD+ levels. nih.gov In cell-based assays with adipocytes, treatment with 5-amino-1MQ at concentrations between 1 µM and 60 µM resulted in a 1.2- to 1.6-fold increase in NAD+ levels compared to untreated cells. nih.gov This modulation of NAD+ homeostasis is a key outcome of NNMT inhibition and is central to the potential therapeutic effects of 5-amino-1MQ. genemedics.comswolverine.comholisticmedicalwellness.com

Interactive Data Table: Effect of 5-amino-1MQ on Intracellular Metabolites

MetaboliteEffect of 5-amino-1MQ TreatmentFold Change (approx.)Cell Type
S-Adenosyl-L-Methionine (SAM)IncreaseNot specifiedAdipocytes
Nicotinamide Adenine Dinucleotide (NAD+)Increase1.2 - 1.6Adipocytes
1-methylnicotinamide (1-MNA)DecreaseSignificant reductionAdipocytes

Investigation of Other Methyltransferases or Related Enzymes

To assess the specificity of 5-amino-1MQ, its inhibitory activity has been tested against other related enzymes, particularly other SAM-dependent methyltransferases. These studies have demonstrated that 5-amino-1MQ is highly selective for NNMT. nih.govnih.gov It did not show significant inhibition of other methyltransferases such as DNA methyltransferase 1 (DNMT1), protein arginine methyltransferase 3 (PRMT3), and catechol-O-methyltransferase (COMT) at pharmacologically relevant concentrations. nih.gov Furthermore, its activity against other enzymes in the NAD+ salvage pathway, such as NAMPT and SIRT1, was also found to be negligible. nih.gov This high degree of selectivity underscores its targeted mechanism of action on NNMT. nih.govpeptidesciences.com

Interactive Data Table: Selectivity Profile of 5-Amino-1MQ

EnzymeClassInhibition by 5-amino-1MQ
DNMT1DNA MethyltransferaseNo significant inhibition
PRMT3Protein Arginine MethyltransferaseNo significant inhibition
COMTCatechol-O-MethyltransferaseNo significant inhibition
NAMPTNAD+ Salvage Pathway EnzymeNo significant inhibition
SIRT1NAD+ Salvage Pathway EnzymeNo significant inhibition

Cellular Biochemistry and Signaling Pathway Modulation in Pre-clinical Models

No peer-reviewed studies were identified that describe the cellular biochemistry or modulation of signaling pathways by this compound in pre-clinical models.

Effects on Sirtuin Activity (e.g., SIRT1)

There are no available scientific reports detailing the effects of this compound on the activity of sirtuins, including SIRT1. Research on related nicotinamide compounds has explored sirtuin interactions, but specific data for the 5-amino-2-methyl derivative is absent.

Regulation of Mitochondrial Function and Energy Metabolism in Cellular Models

The impact of this compound on mitochondrial function and cellular energy metabolism has not been characterized in published literature. Studies on mitochondrial respiration, ATP production, or other metabolic parameters in response to this compound are not available.

Influence on Epigenetic Processes (e.g., DNA and Histone Methylation)

There is no research available that investigates the influence of this compound on epigenetic processes. Consequently, its effects on DNA methylation, histone methylation, or the activity of enzymes involved in these processes remain unknown.

Interaction with Inflammatory Mediators and Oxidative Stress Pathways in Cell-Based Assays (e.g., ROS generation)

No cell-based assay results have been published that examine the interaction of this compound with inflammatory mediators or its effects on oxidative stress pathways, such as the generation of reactive oxygen species (ROS).

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

There are no published structure-activity relationship (SAR) studies for derivatives of this compound. The synthesis and evaluation of related analogs to determine the chemical features crucial for any potential biological activity have not been reported.

Applications in Chemical Biology and Medicinal Chemistry Research Pre Clinical Focus

Development of 5-Amino-2-methylnicotinamide as a Chemical Probe for Enzyme Activity

There is no available scientific literature describing the development or use of this compound as a chemical probe. Chemical probes are powerful tools designed to selectively interact with a specific protein or enzyme, allowing researchers to study its function in complex biological systems. The development of such a probe involves rigorous testing for potency, selectivity, and mechanism of action, none of which has been documented for this specific compound.

Utilization of the this compound Scaffold in Drug Discovery Efforts

The core structure, or scaffold, of a molecule can be a valuable starting point in drug discovery. However, information regarding the specific utilization of the this compound scaffold is not present in the available research literature.

As a Building Block for Novel Bioactive Molecules

No studies were identified that specifically use this compound as a foundational chemical building block for the synthesis of new and distinct bioactive molecules. This process typically involves chemically modifying the starting scaffold to create a library of related compounds for biological screening.

Rational Design of Lead Compounds based on Mechanistic Insights

Rational drug design relies on understanding the three-dimensional structure and mechanism of a biological target to design molecules that will bind to it. There are no published examples of lead compounds being rationally designed based on mechanistic insights derived from this compound.

Role as a Reference Compound in Biochemical Assays

While related molecules have been used in biochemical assays, this compound itself is not documented as a standard reference compound. For instance, a different but related compound, 5-methylnicotinamide, has been used as a substrate analogue to study the activity of the enzyme nicotinamidase from Oceanobacillus iheyensis. plos.org This research, however, does not extend to the 2-methyl-5-amino variant.

Investigative Tool for Metabolic Pathway Research in Non-human Systems

There is no evidence in the scientific literature of this compound being used as an investigative tool to probe metabolic pathways in preclinical, non-human models. Such research often involves administering a compound to cells or animal models to observe its effects on metabolic networks, for which no data exists for this compound.

Future Research Directions

Elucidation of Novel Biological Targets and Mechanisms of Action for 5-Amino-2-methylnicotinamide

Currently, there is a significant gap in the scientific literature regarding the specific biological targets and mechanisms of action of this compound. While related compounds such as 5-amino-1MQ are known to inhibit the enzyme nicotinamide (B372718) N-methyltransferase (NNMT), it remains to be experimentally determined if this compound shares this or other targets. nih.gov

Future research should prioritize comprehensive screening assays to identify the primary molecular targets of this compound. This would involve a combination of in vitro binding assays, enzymatic assays, and cell-based reporter assays against a wide panel of proteins, particularly those involved in NAD+ metabolism and cellular signaling pathways. Subsequent studies should then focus on validating these initial findings and delineating the precise mechanism by which this compound modulates the activity of its identified target(s).

Advanced Computational Approaches for Predictive Modeling

In the absence of empirical data, advanced computational approaches can provide initial insights into the potential biological activities of this compound. Molecular docking and simulation studies could be employed to predict its binding affinity to various enzymes, such as NNMT and other methyltransferases. medrxiv.org These in silico models can help prioritize experimental validation and guide the design of future studies.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed for a series of related nicotinamide derivatives to predict the potential activity of this compound based on its chemical structure. These predictive models, while not a substitute for experimental data, can serve as a valuable starting point for hypothesis generation.

Development of Innovative Synthetic Routes for Structurally Diverse Analogues

Future synthetic efforts should focus on creating libraries of structurally diverse analogues. This will enable a systematic investigation of structure-activity relationships, allowing researchers to identify key chemical features that contribute to biological activity and to optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding (e.g., Metabolomics, Proteomics in non-human models)

Once a biological effect of this compound is established in non-human models, the integration of omics technologies will be crucial for a comprehensive understanding of its mechanism of action. Metabolomic studies, for instance, can reveal changes in the cellular metabolic profile following treatment with the compound, providing insights into the metabolic pathways it perturbs. nih.govmdpi.com This could be particularly relevant if the compound affects NAD+ metabolism, as this would have widespread effects on cellular energy and signaling.

Proteomic analyses can identify changes in protein expression levels in response to this compound treatment. This can help to uncover downstream signaling pathways and cellular processes that are modulated by the compound. The combined data from these omics approaches will provide a systems-level view of the compound's effects and help to formulate more precise hypotheses about its mechanism of action.

Exploration of Synergy with Other Biochemical Modulators in Pre-clinical Models

The potential for synergistic interactions between this compound and other biochemical modulators represents an important avenue for future pre-clinical research. Given the central role of NAD+ metabolism in cellular health, it is plausible that this compound could enhance the efficacy of other therapeutic agents. nih.gov

For example, if this compound is found to modulate NAD+ levels, it could be tested in combination with compounds that are dependent on NAD+ for their activity, such as sirtuin activators. nih.gov Additionally, its potential synergistic effects with conventional chemotherapeutic agents could be explored in various pre-clinical cancer models. nih.gov These studies will be essential to determine the full therapeutic potential of this compound, both as a standalone agent and as part of combination therapies.

Q & A

Q. What synthesis protocols are recommended for 5-Amino-2-methylnicotinamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis can be adapted from analogous nicotinamide derivatives. For example, optimized protocols for structurally similar compounds (e.g., 2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide) recommend using catalytic methods (e.g., Pd/C or Cu-mediated coupling) under controlled temperatures (70–80°C) to enhance yield . Purification via silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf = 0.3–0.5 in ethyl acetate) or HPLC (C18 column, 254 nm detection) to terminate reactions at >90% conversion .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer: Use a multi-technique approach:

  • ¹H/¹³C NMR (DMSO-d6, 400 MHz) to confirm amine (-NH2) and methyl group positions.
  • LC-MS (ESI+) to verify molecular weight (expected [M+H]+ ~151.1 g/mol).
  • FTIR to identify amine (3300–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities . Purity assessment requires HPLC (C18 column, acetonitrile/water gradient, 1.0 mL/min flow rate) with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): NIOSH-approved P95 respirators for aerosol protection; nitrile gloves and lab coats .
  • First Aid: For skin contact, wash with soap/water for 15 minutes. Eye exposure requires saline rinsing for ≥15 minutes .
  • Storage: Store at 2–8°C under argon to prevent oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across experimental models?

Methodological Answer:

  • Perform meta-analysis of assay conditions (e.g., cell lines, concentrations, exposure durations). For cytotoxicity discrepancies, standardize protocols using MTT assays (5% CO₂, 37°C, 24–48h incubation) .
  • Apply ANOVA with Tukey’s post-hoc test to identify significant variables (e.g., pH, serum concentration).
  • Cross-validate findings with orthogonal methods (e.g., apoptosis via flow cytometry vs. caspase-3/7 assays) .

Q. What computational strategies predict the metabolic pathways of this compound, and how do they compare with empirical data?

Methodological Answer:

  • Use QSAR models (e.g., Schrödinger’s QikProp) to predict logP (1.2–1.8) and cytochrome P450 interactions.
  • Perform docking simulations (AutoDock Vina) with CYP3A4 and CYP2D6 isoforms to identify metabolic sites .
  • Validate with in vitro microsomal studies (human liver microsomes, NADPH cofactor, 37°C). Discrepancies >20% between predicted and observed half-lives suggest model recalibration (e.g., adjusting force field parameters) .

Q. How can researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Prepare buffered solutions (pH 1.2–9.0) and incubate samples at 25°C, 37°C, and 50°C.
  • Monitor degradation via HPLC-UV at 0, 24, 48, and 72 hours. Calculate degradation rate constants (k) using first-order kinetics.
  • Identify degradation products via HRMS and propose pathways (e.g., hydrolysis of the amide bond at pH >7) .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for reconciling conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Conduct Box-Behnken design experiments to evaluate solvent polarity (logP), temperature, and agitation speed.
  • Use multiple linear regression to model solubility (mg/mL) as a function of variables.
  • Validate models with experimental replicates (n=5). Discrepancies >10% require re-evaluation of solvent purity or hydration states .

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Feasible Synthetic Routes

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5-Amino-2-methylnicotinamide
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5-Amino-2-methylnicotinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.